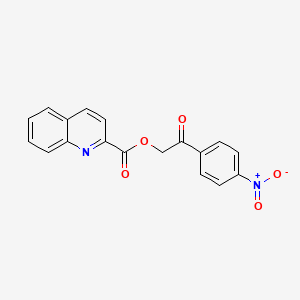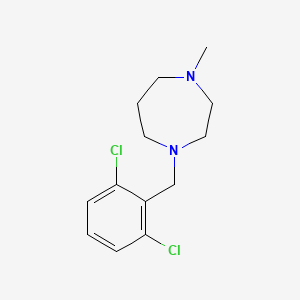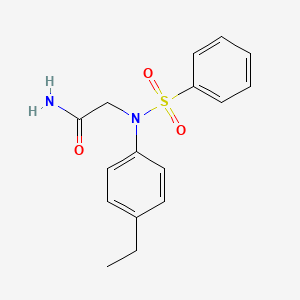
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide
Übersicht
Beschreibung
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thioamides and is commonly used as a reagent in organic chemistry. In
Wirkmechanismus
The exact mechanism of action of 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inducing oxidative stress and DNA damage in cancer cells. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models. This compound has also been shown to inhibit the activity of several enzymes that are involved in various disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines and has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide. One of the most promising directions is the development of this compound as a novel anti-cancer drug. Further studies are needed to explore the mechanism of action of this compound and to identify the specific cancer types that are most sensitive to this compound. In addition, future studies should explore the potential applications of this compound in other fields of scientific research, such as drug discovery and enzyme inhibition.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anti-cancer activity and has the potential to be developed into a novel anti-cancer drug. Further studies are needed to explore the mechanism of action of this compound and to identify the specific cancer types that are most sensitive to this compound.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models.
In addition to its anti-cancer activity, this compound has also been studied for its potential applications in the field of drug discovery. This compound has been shown to inhibit the activity of several enzymes that are involved in various disease processes, including HIV-1 integrase, cysteine proteases, and metalloproteinases.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(2)14-8-4-12(5-9-14)16(20)17-13-6-10-15(19-3)11-7-13/h4-11H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENABLHZGLBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)


